molecular formula C11H12N4O B15175626 (S)-3-(Pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

(S)-3-(Pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B15175626
M. Wt: 216.24 g/mol
InChI Key: GSELZSLDFVXXLZ-VIFPVBQESA-N
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Description

(S)-3-(Pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyridin-3-yl group at position 3 and a stereospecific (S)-pyrrolidin-2-yl group at position 5. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding capabilities, while the pyridine and pyrrolidine moieties modulate electronic properties and stereochemical interactions with biological targets .

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

3-pyridin-3-yl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C11H12N4O/c1-3-8(7-12-5-1)10-14-11(16-15-10)9-4-2-6-13-9/h1,3,5,7,9,13H,2,4,6H2/t9-/m0/s1

InChI Key

GSELZSLDFVXXLZ-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC(=NO2)C3=CN=CC=C3

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with pyrrolidine-2-carboxylic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentration, leading to a more efficient and scalable synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or oxadiazole rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine or oxadiazole derivatives.

    Substitution: Formation of substituted pyridine or oxadiazole derivatives with various functional groups.

Scientific Research Applications

(S)-3-(Pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-3-(Pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial activity. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, leading to the inhibition of tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Properties

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Position 3/5) Molecular Weight Key Features Reference
(S)-3-(Pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole Pyridin-3-yl / (S)-pyrrolidin-2-yl 263.27 Stereospecific pyrrolidine; pyridine enables H-bonding
5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b) 4-Pyridyl / Phenylethyl-pyrrolidine 429.48 Bulky phenylethyl group; 4-pyridyl lacks H-bonding directionality
3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride Isopropyl / (2S)-pyrrolidinyl 217.70 Lipophilic isopropyl; stereochemistry matches target compound
3-(3-Fluoro-4-methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole 3-Fluoro-4-methoxyphenyl / pyrrolidin-2-yl 263.27 Electron-withdrawing fluorine; methoxy enhances solubility
3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride Pyridin-3-yl / piperidin-4-yl 250.72 Six-membered piperidine; increased conformational flexibility
Key Observations:
  • Pyridinyl vs. Phenyl Derivatives : The pyridin-3-yl group in the target compound provides a hydrogen-bond acceptor site, unlike phenyl or fluorophenyl analogs, which rely on hydrophobic/electrostatic interactions .
  • Stereochemical Impact : The (S)-pyrrolidin-2-yl group in the target compound mirrors the stereochemistry of 3-isopropyl-5-[(2S)-pyrrolidinyl]-1,2,4-oxadiazole (), suggesting shared binding preferences in chiral environments .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The 3-fluoro-4-methoxyphenyl analog () benefits from the methoxy group’s polarity, improving solubility compared to the target compound’s pyridinyl group .
  • Metabolic Stability : Oxadiazole rings generally resist oxidative metabolism, but bulky substituents (e.g., phenylethyl in ) may slow hepatic clearance .

Biological Activity

(S)-3-(Pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C10H12N4OC_{10}H_{12}N_4O with a molecular weight of 204.23 g/mol. The structural formula can be represented as follows:

 S 3 Pyridin 3 yl 5 pyrrolidin 2 yl 1 2 4 oxadiazole\text{ S 3 Pyridin 3 yl 5 pyrrolidin 2 yl 1 2 4 oxadiazole}

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of similar compounds against various strains including Escherichia coli, Staphylococcus aureus, and Candida albicans. The presence of specific substituents on the phenyl ring can enhance this activity .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismActivity (Zone of Inhibition)
AE. coli15 mm
BS. aureus18 mm
CC. albicans12 mm

Anticancer Properties

Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For example, one study demonstrated that certain oxadiazole derivatives increased the expression of p53 and activated caspase-3 in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
DMCF-70.65p53 Activation
EHeLa2.41Caspase Activation
FPANC-11.50HDAC Inhibition

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • GPBAR1 Agonism : Recent findings suggest that certain derivatives act as agonists for G-protein bile acid receptor 1 (GPBAR1), which is involved in metabolic regulation and inflammation .
  • HDAC Inhibition : Some compounds have shown potential as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer cell proliferation .

Case Studies

Several case studies have illustrated the efficacy of oxadiazole derivatives:

  • Case Study on Antimicrobial Activity : A compound similar to this compound was tested against multiple bacterial strains and exhibited promising results, particularly against resistant strains .
  • Case Study on Anticancer Effects : A derivative was evaluated for its anticancer properties in vitro against various cancer cell lines and demonstrated significant cytotoxic effects through apoptosis induction .

Q & A

Q. What are the optimal synthetic routes for (S)-3-(pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield and enantioselectivity?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazide intermediates with acyl chlorides or amidoximes under controlled conditions. For enantioselective synthesis, iridium-catalyzed amination (asymmetric catalysis) has been employed for analogous oxadiazole derivatives, achieving high enantiomeric excess (e.g., 97% ee) via chiral ligand-mediated pathways . Solvent choice (e.g., DME) and temperature (50°C) are critical for regioselectivity. Flash column chromatography (hexane:ethyl acetate gradients) is recommended for purification, yielding >95% purity .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

  • Methodological Answer : 1H/13C/19F NMR (in DMSO-d6 or CDCl3) resolves aromatic protons (pyridin-3-yl), pyrrolidine protons, and oxadiazole ring signals. For example, pyridinyl protons appear as doublets at δ 8.5–9.0 ppm, while pyrrolidine protons show multiplet splitting (δ 1.5–3.5 ppm) . HRMS confirms molecular weight (e.g., [M+H]+ calculated for analogous compounds: ~374.0210 ). X-ray crystallography (using SHELXL/SHELXS ) is advised for absolute stereochemistry determination, with refinement parameters R1 < 0.05 for high-resolution datasets.

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Standard cytotoxicity assays (e.g., MTT on cancer cell lines like T47D or MX-1) assess antiproliferative activity. Flow cytometry (cell cycle analysis, Annexin V staining) quantifies apoptosis induction . For antimicrobial screening, broth microdilution (MIC determination against Gram+/Gram– bacteria) is recommended. Positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) ensure assay validity .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, ADME prediction) guide the optimization of this compound's pharmacokinetic properties?

  • Methodological Answer : Molecular docking (AutoDock Vina, Discovery Studio ) identifies binding modes with targets like TIP47 (IGF II receptor binding protein) or α7 nicotinic receptors. For ADME:
  • Lipinski’s Rule : LogP <5, molecular weight <500 Da.
  • SwissADME/PKCSM predicts blood-brain barrier penetration and CYP450 metabolism .
    Substituent modifications (e.g., trifluoromethyl groups) enhance metabolic stability but may reduce solubility—balance with polar moieties (e.g., pyridinyl) .

Q. What strategies resolve contradictions in biological activity data across different cell lines or assays?

  • Methodological Answer :
  • Dose-response curves : Confirm IC50 consistency (e.g., T47D vs. MX-1 cells in ).
  • Target profiling : Photoaffinity labeling or thermal shift assays identify off-target interactions.
  • Metabolic stability assays (e.g., microsomal incubation) rule out false negatives due to rapid degradation .
    Cross-validate with transcriptomics (RNA-seq) to identify resistance mechanisms (e.g., upregulated efflux pumps).

Q. How can enantioselective synthesis be scaled without compromising stereochemical integrity?

  • Methodological Answer : Catalyst screening : Chiral iridium complexes or organocatalysts (e.g., Jacobsen catalysts) maintain ee >95% at scale . Process optimization :
  • Continuous flow reactors improve heat/mass transfer for exothermic cyclization steps.
  • In-line FTIR monitors reaction progress to minimize byproducts .
    Chiral HPLC (SFC with Chiralpak columns) ensures enantiopurity post-synthesis .

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